molecular formula C18H16ClN3O3 B15107494 N~2~-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide

N~2~-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide

Cat. No.: B15107494
M. Wt: 357.8 g/mol
InChI Key: SDNLUKBBUWUDGS-UHFFFAOYSA-N
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Description

This compound is an indole-2-carboxamide derivative featuring a substituted ethyl group at the N₂ position. The substituent includes a 3-chloro-4-methoxyanilino moiety linked via a ketone group.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H16ClN3O3/c1-25-16-7-6-12(9-13(16)19)21-17(23)10-20-18(24)15-8-11-4-2-3-5-14(11)22-15/h2-9,22H,10H2,1H3,(H,20,24)(H,21,23)

InChI Key

SDNLUKBBUWUDGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=CC3=CC=CC=C3N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole-2-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 3-chloro-4-methoxyaniline to form the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the aniline moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

(a) Indole vs. Triazole Core
  • Analog: 5-amino-1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide () Triazole core introduces a smaller, more polar heterocycle, likely altering solubility and binding kinetics. Molecular Weight: 444.88 g/mol vs. target compound (exact weight unspecified but estimated ~420–450 g/mol).
(b) Indole vs. Pyrrolidinone-Modified Indole
  • Analog: N-[(2S)-1-({(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide () Structural Difference: Methoxy group on the indole ring (vs. aniline in the target compound) and a pyrrolidinone side chain. Implication: The pyrrolidinone moiety may enhance solubility or protease targeting, as seen in kinase inhibitors .

Substituent Modifications

(a) Anilino Group Variations
  • Analog : N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide ()
    • Substituent : 4-Methoxyphenyl group without a chloro substituent.
    • Impact : Reduced lipophilicity compared to the target compound, possibly affecting membrane permeability .
(b) Chlorinated Indole Derivatives
  • Analog: 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-(hydroxymethyl)-1H-indole-2-carboxamide () Chloro Position: Chlorine at the 5-position of indole (vs. 3-chloro on aniline in the target compound). Hydroxymethyl Group: Introduces polarity, improving aqueous solubility (logP reduced by ~0.5–1.0 units) .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activity
N₂-[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide (Target) Indole 3-Cl-4-OMe-anilino, oxoethyl ~430 (estimated) Hypothesized enzyme inhibition
5-Amino-1-[2-(3-Cl-4-OMe-anilino)-2-oxoethyl]-triazole-4-carboxamide (E10) Triazole 3-Cl-4-OMe-anilino, 2-methoxybenzyl 444.88 Antimicrobial (inferred)
5-Cl-N-(4-(NMe₂)phenethyl)-3-(CH₂OH)-indole-2-carboxamide (E4) Indole 5-Cl, hydroxymethyl, phenethyl 372.40 Improved solubility
Pyrrolidinone-linked indole-2-carboxamide (E9) Indole 4-OMe-indole, pyrrolidinone-leucine ~500 (estimated) Protease inhibition (IC₅₀ < 50 nM)

Biological Activity

N~2~-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C₁₄H₁₃ClN₂O₃
Molecular Weight 324.8 g/mol
IUPAC Name This compound

This compound primarily targets Coagulation factor X , influencing the blood coagulation cascade. This interaction can potentially lead to various cellular effects, including modulation of cell proliferation and apoptosis in cancer cells.

Antiproliferative Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, derivatives of indole-2-carboxamides, including the compound , showed enhanced activity against breast cancer cell lines (MCF-7) with GI50 values ranging from 0.95 µM to 1.50 µM .

Comparative Antiproliferative Data

CompoundCell LineGI50 (µM)Mechanism of Action
N~2~-[...]MCF-71.35Inhibition of CDK2 and EGFR
DoxorubicinMCF-71.13Topoisomerase II inhibition

Induction of Apoptosis

The compound has been shown to induce apoptosis through various pathways, evidenced by increased levels of apoptotic markers such as Caspases 3, 8, and 9, along with Cytochrome C . The modulation of Bcl-2 and Bax proteins further supports its role in promoting apoptotic processes in cancer cells.

Study on Indole Derivatives

A study conducted on a series of indole-2-carboxamides demonstrated that specific modifications could enhance their antiproliferative efficacy. The most active derivatives were found to inhibit key kinases like EGFR and CDK2, leading to significant reductions in cell viability in vitro .

Structural Activity Relationship (SAR)

Research has indicated that the structural characteristics of indole derivatives significantly influence their biological activities. For instance, the presence of halogen atoms on the phenyl ring enhances the compound's potency as an antiproliferative agent .

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